molecular formula C20H21NO4 B3752857 2-ethoxyethyl 3-(cinnamoylamino)benzoate

2-ethoxyethyl 3-(cinnamoylamino)benzoate

Cat. No.: B3752857
M. Wt: 339.4 g/mol
InChI Key: JWTCZXPJKQTEAQ-VAWYXSNFSA-N
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Description

2-ethoxyethyl 3-(cinnamoylamino)benzoate is a synthetic benzoate ester compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or any personal use. This molecule features a cinnamoylamino moiety, a structure often associated with biological activity in medicinal chemistry. Based on its structure and the known applications of related compounds, it may be of significant interest for investigating new pharmacological tools, particularly in the realm of central nervous system (CNS) research. The structural motif of benzoate esters is found in various bioactive molecules. For instance, etifoxine is a non-benzodiazepine anxiolytic whose mechanism of action includes direct modulation of GABA-A receptors . Similarly, other benzoate esters like benzocaine (ethyl aminobenzoate) are well-characterized local anesthetics that act by blocking sodium channels on neuronal membranes . The cinnamoyl group in its structure also suggests potential for exploration in anti-inflammatory or neuroprotective research pathways. Beyond life sciences, this compound may serve as a valuable intermediate or building block in organic synthesis and materials science for developing novel polymers or fine chemicals. Researchers are encouraged to validate its specific properties and mechanism of action within their experimental systems.

Properties

IUPAC Name

2-ethoxyethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-24-13-14-25-20(23)17-9-6-10-18(15-17)21-19(22)12-11-16-7-4-3-5-8-16/h3-12,15H,2,13-14H2,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTCZXPJKQTEAQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 3-(cinnamoylamino)benzoate typically involves the esterification of 3-(cinnamoylamino)benzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 3-(cinnamoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cinnamoyl group to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones

    Reduction: Saturated derivatives of the cinnamoyl group

    Substitution: New compounds with different functional groups replacing the ethoxyethyl group

Scientific Research Applications

2-Ethoxyethyl 3-(cinnamoylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 3-(cinnamoylamino)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The cinnamoylamino group may interact with enzymes or receptors, influencing biological processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trichloroethoxy group in the methyl 3-(2,2,2-trichloro...) analog introduces steric bulk and electron-withdrawing effects, which may alter reactivity or stability compared to the ethoxyethyl group .

Physicochemical Properties

  • Solubility: Ethyl α-cyano-4-methoxycinnamate (logP ~3.2) exhibits moderate lipid solubility, suggesting the target compound may have a higher logP due to its larger ethoxyethyl chain .
  • Thermal Stability: Compounds with cinnamoyl groups, such as those synthesized via PPA-mediated cyclization (e.g., oxazoloquinolines), typically decompose above 200°C, implying similar thermal limits for the target compound .

Q & A

Q. What are the established synthetic routes for 2-ethoxyethyl 3-(cinnamoylamino)benzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Esterification : React 3-aminobenzoic acid with 2-ethoxyethanol under acid catalysis (e.g., H₂SO₄) to form 2-ethoxyethyl 3-aminobenzoate .

Cinnamoylation : Treat the intermediate with cinnamoyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts. Optimize temperature (0–5°C) to minimize side reactions .

  • Key Parameters :
FactorOptimal RangeImpact
SolventAnhydrous DCMPrevents hydrolysis
Molar Ratio (Amine:Cinnamoyl Chloride)1:1.2Maximizes conversion
Reaction Time4–6 hoursBalances yield vs. degradation
  • Yield Optimization : Monitor via TLC and purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm ester linkage (δ ~4.3 ppm for –OCH₂CH₂O–) and cinnamoyl group (δ ~7.3–7.5 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) :
  • Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) :
  • Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₂₁NO₄: 340.1548) ensures purity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation .
  • Solvent Compatibility : Stable in DMSO and DMF for ≥6 months; avoid aqueous buffers (hydrolysis risk) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2) via the cinnamoyl moiety. Validate with MD simulations (GROMACS) to assess binding affinity over time .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, guiding in vivo studies .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?

  • Methodological Answer :
  • Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify efficacy thresholds .
  • Assay Validation : Compare results across multiple models (e.g., RAW 264.7 macrophages vs. primary cells) to rule out cell-line-specific artifacts .
  • Metabolite Screening : LC-MS/MS can detect hydrolysis products (e.g., free cinnamic acid) that may confound activity .

Q. How does modifying the ethoxyethyl or cinnamoyl group impact the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
ModificationImpact
Ethoxyethyl → MethylReduces solubility (logP ↑ by 0.5)
Cinnamoyl → FeruloylEnhances antioxidant activity (EC50 ↓ 20%)
  • Synthetic Approach : Replace cinnamoyl chloride with substituted analogs (e.g., 4-methoxycinnamoyl) and characterize via HPLC .

Q. What protocols validate the compound’s role as a prodrug in targeted drug delivery?

  • Methodological Answer :
  • Enzymatic Hydrolysis Assays : Incubate with esterases (e.g., porcine liver esterase) and monitor release of 3-(cinnamoylamino)benzoic acid via UV-Vis (λ = 280 nm) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in cancer cell lines .

Data Contradiction Analysis

Q. Why do solubility values reported in DMSO vary across studies (e.g., 10 mM vs. 25 mM)?

  • Methodological Answer :
  • Source of Discrepancy : Impurities (e.g., residual salts) or hygroscopic DMSO batches alter solubility.
  • Resolution :

Purity assessment via HPLC (>98%).

Use anhydrous DMSO stored over molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethoxyethyl 3-(cinnamoylamino)benzoate
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